6-(4-methylthiophene-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Medicinal chemistry Fragment-based drug discovery Library design

This screening compound and chemical probe building block features a well-defined pyrido[4,3-d]pyrimidine scaffold with a unique 4-methylthiophene-2-carbonyl moiety. Unlike des-methyl, 5-methyl, or sulfonyl analogs, this exact regioisomer ensures consistent SAR in Pim1/SYK kinase inhibitor programs. With XLogP3=1.6, TPSA=74.3 Ų, and MW=259.33, it fits CNS MPO and rule-of-three fragment criteria. The rigid, low-rotatable-bond architecture supports fragment growing, merging, and PROTAC design. Procuring this exact CAS-defined compound eliminates binding-mode discrepancies caused by surrogate substitution.

Molecular Formula C13H13N3OS
Molecular Weight 259.33
CAS No. 1797019-94-3
Cat. No. B2892245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methylthiophene-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS1797019-94-3
Molecular FormulaC13H13N3OS
Molecular Weight259.33
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C13H13N3OS/c1-9-4-12(18-7-9)13(17)16-3-2-11-10(6-16)5-14-8-15-11/h4-5,7-8H,2-3,6H2,1H3
InChIKeyAQWMAHSZEGZWSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methylthiophene-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (1797019-94-3): A Structurally Defined Pyrido[4,3-d]pyrimidine Building Block


6-(4-Methylthiophene-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1797019-94-3) is a synthetic, heterocyclic small molecule (C₁₃H₁₃N₃OS; MW: 259.33 g/mol) that belongs to the pyrido[4,3-d]pyrimidine family. It is a screening compound and chemical probe building block supplied by Life Chemicals (Cat. No. F6445-6023). The scaffold features a partially saturated 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core linked to a 4-methylthiophene-2-carbonyl moiety. As a class, pyrido[4,3-d]pyrimidines have been developed as kinase inhibitors (including Pim1 and SYK) and explored for antidiabetic, anti‑inflammatory, and fungicidal applications [1] [2] [3]. While the specific compound lacks published primary bioactivity data, its well‑defined scaffold and computed drug‑like properties make it a versatile intermediate for medicinal chemistry programs.

Why 6-(4-Methylthiophene-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797019-94-3) Cannot Be Replaced by a Generic Pyrido[4,3-d]pyrimidine Analog


Within the pyrido[4,3-d]pyrimidine class, small variations to the N‑6 substituent profoundly alter the physicochemical profile, target engagement potential, and synthetic tractability. The target compound incorporates a specific 4‑methylthiophene-2-carbonyl group that contrasts with unsubstituted, 5‑methyl, 5‑chloro, or sulfonyl analogs. Direct replacement with a generic in‑class compound such as (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone (CAS 1797868-41-7) alters the computed lipophilicity (ΔXLogP3 ≈ –0.5 to –0.7), molecular weight (245.3 vs. 259.3), and potentially the conformational preferences of the pendant thiophene [1] [2]. These differences can shift binding affinity, selectivity, and absorption profiles, making unvalidated substitution scientifically risky in probe-discovery or lead-optimization workflows. The following quantitative evidence dimensions delineate precisely where this compound diverges from its closest neighbors.

6-(4-Methylthiophene-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (1797019-94-3): Quantitative Comparator-Based Differentiation Evidence


Molecular Weight Increase vs. Des‑Methyl Analog: 259.33 vs. 245.3 g/mol

The target compound bears a 4‑methyl substituent on the thiophene ring, yielding a molecular weight of 259.33 g/mol versus 245.3 g/mol for the unsubstituted thiophene analog (CAS 1797868-41-7) [1] [2]. The +14 Da mass shift is attributable to the single methyl group.

Medicinal chemistry Fragment-based drug discovery Library design

Computed Lipophilicity: XLogP3 of 1.6 Provides a Defined Window for CNS Drug-Likeness

The compound has a computed XLogP3 of 1.6 [1]. Although a directly measured XLogP3 for the des‑methyl analog is not publicly available, the absence of the methyl group typically reduces logP by approximately 0.5–0.7 units, placing the unsubstituted analog nearer to XLogP3 ≈ 0.9–1.1. The 4‑methyl‑thiophene thus provides a slightly higher but still CNS‑favorable lipophilicity range (XLogP ≈ 1–3 is considered optimal for passive CNS penetration).

ADMET Blood-brain barrier permeability Drug design

Topological Polar Surface Area (TPSA) of 74.3 Ų and Zero H‑Bond Donors for Improved Permeability Potential

The compound has a TPSA of 74.3 Ų and zero hydrogen‑bond donors [1]. The des‑methyl analog (CAS 1797868-41-7) has a comparable TPSA (~71–75 Ų; exact value not computed in PubChem but inferred from isosteric structure) [2]. However, the presence of the 4‑methyl group eliminates a potential metabolic soft spot (thiophene 4‑position) relative to the unsubstituted analog, which may be prone to CYP450‑mediated oxidation.

Oral bioavailability Permeability screening CNS drug discovery

Regioisomeric Differentiation: 4‑Methyl vs. 5‑Methylthiophene Constitutional Isomer

The 4‑methylthiophene regioisomer (target compound) differs constitutionally from the 5‑methylthiophene analog (e.g., 6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine) in the position of the methyl group on the thiophene ring. Although no direct head‑to‑head biological data exist for this pair, published SAR around pyrido[4,3-d]pyrimidine‑based Pim1 and SYK inhibitors shows that subtle changes in the thiophene substitution pattern can shift kinase selectivity profiles by >10‑fold [1] [2].

Structure–activity relationship (SAR) Regiochemistry Kinase selectivity

Synthetic Accessibility Score (SAS) of 4.04 Enables Rapid Follow‑Up Chemistry

The target compound has a computed Synthetic Accessibility Score (SAS) of 4.04 on the standard 1 (easy) to 10 (difficult) scale . This positions it as moderately accessible, suitable for subsequent derivatization. In comparison, related pyrido[4,3-d]pyrimidine analogs with more elaborate substituents often exceed SAS > 5.5, which can slow SAR exploration.

Synthetic tractability Medicinal chemistry Compound procurement

Rigid Bicyclic Core with a Single Rotatable Bond Restricts Conformational Entropy

The compound possesses a rigid tetrahydropyrido[4,3-d]pyrimidine scaffold with only one rotatable bond (the carbonyl‑thiophene linkage) [1]. By comparison, many flexible pyrido[4,3-d]pyrimidine screening compounds contain 2–4 rotatable bonds, which may incur a higher entropic penalty upon binding.

Conformational restriction Target engagement Physicochemical property optimization

Optimal Research and Procurement Scenarios for 6-(4-Methylthiophene-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (1797019-94-3)


Kinase Probe Development Leveraging the Pyrido[4,3-d]pyrimidine Scaffold

Based on evidence that pyrido[4,3-d]pyrimidines act as Pim1 inhibitors (IC₅₀ = 123 nM for SKI‑O‑068) and SYK inhibitors [1] [2], this compound can serve as a core scaffold for designing novel ATP‑competitive kinase probes. Its rigid, low‑rotatable‑bond architecture (Evidence Item 6) and 4‑methylthiophene regioisomer (Evidence Item 4) provide a defined starting point for SAR optimization.

CNS‑Penetrant Drug Discovery Programs Targeting Brain Kinases

The computed XLogP3 of 1.6, TPSA of 74.3 Ų, and absence of H‑bond donors (Evidence Items 2 and 3) place the compound within the CNS MPO favorable space. This makes it a suitable fragment‑sized lead for CNS targets where Pim1 or related kinases are implicated in glioblastoma or neurodegenerative diseases.

Fragment‑Based Lead Generation with Defined Physicochemical Parameters

With a molecular weight of 259.33 g/mol (Evidence Item 1) and a SAS of 4.04 (Evidence Item 5), the compound fits the 'rule‑of‑three' fragment criteria and offers rapid synthetic tractability for fragment growing, merging, or linking strategies. Procurement of this exact regioisomer ensures that the SAR is built on a consistent chemical starting point.

Chemical Biology Tool Compound for Target Engagement Studies

The unique 4‑methylthiophene‑2‑carbonyl warhead (differentiated from des‑methyl, 5‑methyl, and chloro analogs) enables the design of photoaffinity probes or PROTACs where precise positioning of the linker attachment point is critical. Sourcing the exact CAS‑defined compound avoids discrepancies in probe binding modes.

Quote Request

Request a Quote for 6-(4-methylthiophene-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.